molecular formula C15H15NO2 B312505 3-methoxy-N-(2-methylphenyl)benzamide

3-methoxy-N-(2-methylphenyl)benzamide

Numéro de catalogue: B312505
Poids moléculaire: 241.28 g/mol
Clé InChI: ZHMMTMKHCYEXOU-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-methylphenyl)benzamide is a small molecule with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol . This compound belongs to the benzamide class of chemicals, which are frequently investigated as key intermediates in organic synthesis and for their potential biological activities in medicinal chemistry research . The structure features methoxy and benzamide substituents, a motif present in compounds studied for their structural properties and intermolecular interactions, such as hydrogen bonding, which can influence crystal packing and material properties . Research into closely related ortho-substituted benzamides indicates they can form specific intermolecular networks, including N-H···O hydrogen bonds that link molecules into chains, which is a point of interest in crystallography and materials science . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Propriétés

Formule moléculaire

C15H15NO2

Poids moléculaire

241.28 g/mol

Nom IUPAC

3-methoxy-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C15H15NO2/c1-11-6-3-4-9-14(11)16-15(17)12-7-5-8-13(10-12)18-2/h3-10H,1-2H3,(H,16,17)

Clé InChI

ZHMMTMKHCYEXOU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC

SMILES canonique

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC

Origine du produit

United States
Foundational & Exploratory

Architectural Elucidation and Synthetic Methodology of 3-Methoxy-N-(2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzamides represent a highly privileged scaffold in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, epigenetic modulators (such as HDAC inhibitors), and central nervous system therapeutics[1]. The compound 3-methoxy-N-(2-methylphenyl)benzamide (also known as 3-methoxy-N-(o-tolyl)benzamide) is a structurally concise yet chemically rich molecule. This technical whitepaper provides an in-depth analysis of its molecular architecture, physicochemical properties, and the causal mechanics behind its synthesis, designed specifically for researchers and drug development professionals.

Molecular Architecture & Pharmacophore Rationale

The structural integrity and biological utility of 3-methoxy-N-(2-methylphenyl)benzamide are defined by three distinct functional domains, each contributing to its overall physicochemical profile and potential receptor interactions:

  • The Benzamide Core: Acts as the primary structural linker. The amide bond provides both a hydrogen bond donor (NH) and a hydrogen bond acceptor (C=O), making it a critical anchor point for target protein binding[1].

  • The 3-Methoxy Group: Positioned on the meta carbon of the benzoyl ring, this electron-donating group increases the electron density of the aromatic system while providing a flexible, polar vector for van der Waals or hydrogen-bonding interactions within a receptor pocket.

  • The o-Tolyl (2-Methylphenyl) Ring: The methyl group at the ortho position introduces significant steric hindrance. This steric clash forces the aromatic ring out of coplanarity with the amide bond, locking the molecule into a specific three-dimensional conformation that is often required for fitting into deep, hydrophobic biological pockets.

Pharmacophore Core Benzamide Core H-Bond Donor/Acceptor Receptor Target Receptor Pocket (e.g., Kinase/HDAC) Core->Receptor Primary Anchoring Methoxy 3-Methoxy Group Electron Donating & Steric Bulk Methoxy->Core Modulates electronics Methoxy->Receptor Van der Waals interactions Tolyl o-Tolyl Ring Hydrophobic Shield Tolyl->Core Induces non-planarity Tolyl->Receptor Hydrophobic fit

Figure 1: Pharmacophore mapping and structural causality of 3-methoxy-N-(2-methylphenyl)benzamide.

Physicochemical & Spectroscopic Profiling

To facilitate downstream assay development and characterization, the quantitative data for this compound is summarized below.

Table 1: Physicochemical Properties
PropertyValueStructural Implication
Molecular Formula C15H15NO2Standard organic framework
Molecular Weight 241.29 g/mol Highly favorable for oral bioavailability (Lipinski's Rule of 5)
H-Bond Donors 1Amide NH
H-Bond Acceptors 2Carbonyl Oxygen, Methoxy Oxygen
Rotatable Bonds 3Allows conformational flexibility around the amide core
Topological Polar Surface Area 38.3 ŲExcellent membrane permeability profile
Table 2: Expected Nuclear Magnetic Resonance (NMR) Spectral Data

Note: Values are predictive based on standard functional group shifts in CDCl3.

NucleusShift (ppm)MultiplicityIntegrationAssignment
1H 2.30Singlet3HAr-CH3 (o-tolyl methyl)
1H 3.85Singlet3HAr-OCH3 (methoxy)
1H 7.10 - 7.50Multiplet7HAromatic protons (both rings)
1H 7.85Broad Singlet1HAmide NH (exchangeable)
13C 18.0Singlet-Ar-CH3
13C 55.4Singlet-Ar-OCH3
13C 165.2Singlet-Carbonyl (C=O)

Mechanistic Synthesis & Causality

The synthesis of 3-methoxy-N-(2-methylphenyl)benzamide relies on a bimolecular nucleophilic acyl substitution (addition-elimination mechanism)[1]. The reaction requires precise control of the microenvironment to ensure high yields and purity.

Causality Behind Experimental Choices:
  • Solvent Selection (Dichloromethane - DCM): DCM is utilized as a polar aprotic solvent. It effectively solubilizes the aromatic precursors without participating in hydrogen bonding, which would otherwise dampen the nucleophilicity of the 2-methylaniline[2].

  • Acid Scavenger (Triethylamine - TEA): The reaction between an acyl chloride and a primary amine generates equimolar hydrochloric acid (HCl). Without a tertiary amine base like TEA, the generated HCl would rapidly protonate the unreacted 2-methylaniline, forming an unreactive anilinium salt and capping the theoretical yield at a maximum of 50%. TEA acts as a sacrificial base, driving the reaction to 100% theoretical completion[3].

  • Thermal Control (0°C to Room Temperature): Nucleophilic acyl substitution is highly exothermic. Dropwise addition of the electrophile at 0°C prevents thermal degradation of the intermediate and minimizes the competitive hydrolysis of the acyl chloride by trace ambient moisture.

SynthesisWorkflow Reactants 3-Methoxybenzoyl Chloride Electrophile 2-Methylaniline Nucleophile Conditions DCM (Solvent) + TEA (Base) 0°C to RT Reactants->Conditions Mixed in Intermediate Tetrahedral Intermediate (Transient) Conditions->Intermediate Nucleophilic Attack Product 3-methoxy-N-(2-methylphenyl)benzamide (Target) Intermediate->Product Cl⁻ Elimination Byproduct TEA·HCl (Water-soluble salt) Intermediate->Byproduct Proton Scavenging

Figure 2: Mechanistic workflow and intermediate transition states of the benzamide synthesis.

Self-Validating Experimental Protocol

The following protocol is engineered as a self-validating system. Built-in checkpoints ensure that the operator can verify the success of each phase before proceeding.

Phase 1: Reaction Setup
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere.

  • Add 2-methylaniline (1.0 equivalent, 10 mmol) and anhydrous Dichloromethane (DCM) (30 mL) to the flask[1].

  • Inject Triethylamine (TEA) (1.5 equivalents, 15 mmol) into the stirring solution[3].

  • Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0°C for 10 minutes.

Phase 2: Electrophile Addition
  • Dissolve 3-methoxybenzoyl chloride (1.05 equivalents, 10.5 mmol) in 10 mL of anhydrous DCM.

  • Using an addition funnel or syringe pump, add the acyl chloride solution dropwise over 20 minutes to the stirring amine solution at 0°C.

  • Observation: A white precipitate (TEA·HCl) will begin to form immediately, indicating the successful generation of the amide bond and the scavenging of HCl[1].

Phase 3: Reaction Monitoring & Validation
  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

  • Validation Checkpoint 1 (Reaction Completion): Perform Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. The disappearance of the 2-methylaniline spot (which is ninhydrin active) and the appearance of a new, highly UV-active product spot confirms completion. Self-Correction: If unreacted amine persists, add an additional 0.1 eq of 3-methoxybenzoyl chloride and stir for 30 minutes.

Phase 4: Quench and Workup
  • Dilute the reaction mixture with an additional 20 mL of DCM.

  • Transfer the mixture to a separatory funnel and wash with 1M aqueous HCl (2 x 30 mL).

    • Validation Checkpoint 2 (Amine Removal): Verify the aqueous layer pH is < 2. This ensures the complete protonation and removal of any residual 2-methylaniline and TEA.

  • Wash the organic layer with saturated aqueous NaHCO3 (2 x 30 mL).

    • Validation Checkpoint 3 (Acid Neutralization): Verify that gas evolution (CO2) ceases and the aqueous pH is > 8, confirming the neutralization of any unreacted 3-methoxybenzoic acid (hydrolyzed byproduct)[2].

  • Wash the organic layer with brine (30 mL), dry over anhydrous sodium sulfate (Na2SO4), and filter.

Phase 5: Isolation
  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid[3].

  • Recrystallize the crude solid from a mixture of hot ethanol and water to yield pure 3-methoxy-N-(2-methylphenyl)benzamide.

References

  • [3] Title: Synthesis of A. 3-Methoxy-N-phenylbenzamide Source: PrepChem.com URL:[Link]

  • [1] Title: New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking Source: PMC (National Institutes of Health) URL:[Link]

  • [2] Title: Synthesis and In Silico Evaluation of Potential Insecticide Activity of Benzamides Source: MDPI (Chemistry Proceedings) URL:[Link]

Sources

An In-depth Technical Guide to Elucidating the In-Vitro Mechanism of Action of 3-methoxy-N-(2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the in-vitro characterization of the mechanism of action of 3-methoxy-N-(2-methylphenyl)benzamide, a novel compound with therapeutic potential. Based on structural similarities to known modulators of critical cellular enzymes, we hypothesize that this benzamide derivative may target sirtuins (SIRTs) and/or nicotinamide phosphoribosyltransferase (NAMPT). This document provides a detailed roadmap for researchers to investigate this hypothesis, from initial target engagement and enzyme inhibition assays to cell-based validation of its downstream effects. The protocols and workflows described herein are designed to provide a robust and self-validating system for elucidating the compound's precise molecular mechanism.

Introduction: The Therapeutic Potential of Modulating Cellular Metabolism

The benzamide scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents. The specific compound, 3-methoxy-N-(2-methylphenyl)benzamide, presents an intriguing candidate for investigation due to its structural resemblance to known inhibitors of sirtuins (SIRTs) and nicotinamide phosphoribosyltransferase (NAMPT), key regulators of cellular metabolism and longevity.[1][2][3] Both SIRT and NAMPT are implicated in a variety of pathological conditions, including cancer, metabolic disorders, and neurodegenerative diseases.[1][4][5] Therefore, elucidating the mechanism of action of 3-methoxy-N-(2-methylphenyl)benzamide could uncover a novel therapeutic agent with significant clinical potential.

This guide provides a systematic approach to determine the in-vitro mechanism of action of this compound, focusing on its potential interaction with the SIRT and NAMPT enzyme families. We will detail the necessary experimental workflows, from initial target validation to in-depth mechanistic studies, providing field-proven protocols and data interpretation strategies.

Primary Target Hypothesis: Sirtuins and NAMPT

Sirtuins (SIRTs): The Master Regulators

Sirtuins are a family of NAD+-dependent deacylases that play a crucial role in cellular homeostasis, influencing processes such as gene expression, DNA repair, and metabolic regulation.[6][7] There are seven human sirtuins (SIRT1-7), each with distinct subcellular localizations and substrate specificities.[8] The NAD+ dependency of sirtuins links their enzymatic activity directly to the cell's energy state.[8] Given that numerous benzamide-containing compounds have been identified as sirtuin modulators, it is a primary hypothesis that 3-methoxy-N-(2-methylphenyl)benzamide may exert its effects through interaction with one or more sirtuin isoforms.[1][2]

Nicotinamide Phosphoribosyltransferase (NAMPT): The Gatekeeper of NAD+ Synthesis

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis, converting nicotinamide to nicotinamide mononucleotide (NMN).[9][10] By controlling cellular NAD+ levels, NAMPT indirectly influences the activity of NAD+-dependent enzymes like sirtuins and PARPs.[4] Overexpression of NAMPT has been observed in various cancers, making it a compelling target for anti-cancer drug development.[4][5] The structural features of 3-methoxy-N-(2-methylphenyl)benzamide warrant the investigation of its potential inhibitory activity against NAMPT.

Experimental Workflow for In-Vitro Mechanism of Action Studies

The following sections detail a logical and comprehensive workflow to investigate the interaction of 3-methoxy-N-(2-methylphenyl)benzamide with its hypothesized targets.

Phase 1: Target Engagement and Primary Screening

The initial phase focuses on determining if the compound directly binds to and inhibits the enzymatic activity of sirtuins and NAMPT.

3.1.1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in a cellular context without the need for compound modification.[11][12][13][14] It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[11][15]

Experimental Protocol: Western Blotting CETSA (WB-CETSA) [11]

  • Cell Culture and Treatment: Culture a relevant human cell line (e.g., HCT116 for NAMPT, HEK293T for sirtuins) to 80-90% confluency. Treat cells with either vehicle (DMSO) or varying concentrations of 3-methoxy-N-(2-methylphenyl)benzamide for a predetermined time (e.g., 1-2 hours).

  • Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease inhibitors.

  • Heat Treatment: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the protein levels of the target (SIRT1, SIRT2, or NAMPT) by Western blotting using specific antibodies.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

dot

cluster_0 CETSA Workflow A Cell Culture & Treatment B Harvesting & Lysis A->B C Heat Treatment B->C D Centrifugation C->D E Western Blot D->E F Data Analysis E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

3.1.2. Primary Enzyme Inhibition Assays

If target engagement is confirmed, the next step is to perform in-vitro enzyme inhibition assays to quantify the compound's potency.

Sirtuin Activity Assay: A variety of assay formats are available, including fluorescence-based, and bioluminescent assays.[6][16][17][18][19][20] A common method utilizes a fluorogenic acetylated peptide substrate.

Experimental Protocol: Fluorogenic SIRT1 Inhibition Assay [18][19]

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), recombinant human SIRT1 enzyme, NAD+ cofactor, and a fluorogenic acetylated peptide substrate.

  • Compound Preparation: Prepare serial dilutions of 3-methoxy-N-(2-methylphenyl)benzamide in DMSO.

  • Assay Reaction: In a 96-well plate, add the assay buffer, SIRT1 enzyme, and the test compound or vehicle. Pre-incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: Initiate the reaction by adding NAD+ and the fluorogenic substrate. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Development and Detection: Add a developer solution that releases the fluorophore from the deacetylated peptide. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).[19]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

NAMPT Activity Assay: NAMPT activity can be measured using a coupled-enzyme assay that detects the production of NMN.[9][21][22][23]

Experimental Protocol: Fluorogenic NAMPT Inhibition Assay [21][23]

  • Reagent Preparation: Prepare NAMPT assay buffer, recombinant human NAMPT enzyme, nicotinamide (NAM), phosphoribosyl pyrophosphate (PRPP), and ATP.

  • Compound Preparation: Prepare serial dilutions of 3-methoxy-N-(2-methylphenyl)benzamide in DMSO.

  • Assay Reaction: In a 96-well plate, add the assay buffer, NAMPT enzyme, and the test compound or vehicle. Pre-incubate for 30 minutes at room temperature.[21]

  • Initiation of Reaction: Initiate the reaction by adding a master mix containing NAM, PRPP, and ATP. Incubate at 30°C for 2 hours.[21]

  • Coupled Enzyme Reaction and Detection: The NMN produced is converted to NAD+, which is then reduced to NADH. The fluorescence of NADH is measured (excitation at ~340 nm and emission at ~460 nm).[21][23]

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Parameter SIRT1 Inhibition Assay NAMPT Inhibition Assay
Enzyme Recombinant Human SIRT1Recombinant Human NAMPT
Substrate Fluorogenic acetylated peptideNicotinamide (NAM), PRPP
Cofactor NAD+ATP
Detection Method FluorescenceFluorescence
Readout IC50 valueIC50 value
Phase 2: Secondary Assays and Mechanism of Action Confirmation

Positive results from the primary screens should be followed by secondary assays to confirm the mechanism of action and assess selectivity.

3.2.1. Sirtuin Isoform Selectivity Profiling

If the compound inhibits a particular sirtuin, it is crucial to determine its selectivity against other sirtuin isoforms (SIRT2-7). This can be achieved by performing similar enzymatic assays using recombinant enzymes for each isoform.

3.2.2. Mode of Inhibition Studies

To understand how the compound inhibits the enzyme, kinetic studies should be performed. By varying the concentrations of both the substrate and the inhibitor, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined using Lineweaver-Burk or Michaelis-Menten plots.

3.2.3. Cell-Based Assays for Downstream Effects

The final step is to validate the on-target cellular effects of the compound.

For Sirtuin Inhibitors:

  • Acetylation Status of Sirtuin Substrates: A direct consequence of sirtuin inhibition is the hyperacetylation of its substrates. The acetylation status of known sirtuin substrates (e.g., p53, histones) can be assessed by Western blotting using acetyl-specific antibodies after treating cells with the compound.[24]

For NAMPT Inhibitors:

  • Intracellular NAD+/NADH Levels: Inhibition of NAMPT is expected to decrease intracellular NAD+ levels.[25] Commercially available kits can be used to measure the ratio of NAD+ to NADH in cell lysates after compound treatment.[25]

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cluster_0 Signaling Pathway A 3-methoxy-N-(2-methylphenyl)benzamide B NAMPT Inhibition A->B D Sirtuin Inhibition A->D C Decreased NAD+ Levels B->C C->D E Downstream Cellular Effects D->E

Sources

An In-Depth Technical Guide to Characterizing the Receptor Binding Affinity of 3-methoxy-N-(2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist Whitepaper

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The characterization of a compound's interaction with its biological target is a cornerstone of modern drug discovery. Receptor binding affinity is a critical parameter that dictates potency, selectivity, and, ultimately, the therapeutic potential of a novel chemical entity. This guide provides an in-depth technical framework for determining the receptor binding affinity of 3-methoxy-N-(2-methylphenyl)benzamide , a compound belonging to the N-aryl benzamide class. Drawing from established principles in pharmacology, this document outlines a strategic, multi-platform approach to elucidate its binding profile. We will detail the theoretical underpinnings and provide field-proven, step-by-step protocols for key affinity-determination techniques, including Radioligand Binding Assays (RBA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). This guide is designed to serve as a practical resource for researchers aiming to comprehensively characterize novel small molecules.

Introduction: The Significance of the Benzamide Scaffold and Binding Affinity

The N-aryl benzamide scaffold is a privileged structure in medicinal chemistry, renowned for its ability to interact with a variety of G-protein coupled receptors (GPCRs) and other CNS targets.[1][2] Specifically, substituted benzamides, such as those with methoxy groups, have shown a pronounced tendency to bind with high affinity to dopamine receptor subtypes (D2, D3, D4), making them a focal point for developing antipsychotic and other neuroleptic agents.[1][3][4][5] Furthermore, related structures have been investigated as ligands for sigma receptors, serotonin receptors, and even as enzyme inhibitors, highlighting the versatility of this chemical class.[6][7][8]

Given this landscape, a thorough investigation into the receptor binding profile of a novel analogue like 3-methoxy-N-(2-methylphenyl)benzamide is scientifically warranted. The primary goal is to quantify its binding affinity , a measure of the strength of the interaction between the compound (ligand) and its receptor. This is typically expressed by:

  • Dissociation Constant (KD): The concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower KD value signifies a higher binding affinity.

  • Inhibition Constant (Ki): The concentration of a competing ligand that occupies 50% of the receptors in the presence of a fixed concentration of another ligand (typically a radioligand). It is an indirect measure of affinity.

  • IC50: The concentration of an inhibitor that produces 50% inhibition of a specific biological or biochemical function. For binding assays, this represents the concentration that displaces 50% of a bound radioligand.

Determining these parameters with precision is the first step in understanding a compound's potential mechanism of action, selectivity, and structure-activity relationship (SAR).

Strategic Approach to Target Identification and Affinity Determination

Based on the established pharmacology of the methoxybenzamide scaffold, a logical starting point for characterizing 3-methoxy-N-(2-methylphenyl)benzamide is to screen it against a panel of dopamine D2-like receptors (D2, D3, D4).[9] A comprehensive investigation would also include key counter-screen targets like the dopamine D1 receptor, serotonin receptors (e.g., 5-HT1A), and adrenergic receptors (e.g., α1) to establish a selectivity profile.[4][6] The following workflow provides a strategic roadmap for this characterization.

G cluster_0 Phase 1: Primary Screening & Hypothesis Generation cluster_1 Phase 2: Orthogonal Validation & Kinetic Analysis cluster_2 Phase 3: Thermodynamic Characterization & Selectivity cluster_3 Phase 4: Data Synthesis A Compound Synthesis & QC (3-methoxy-N-(2-methylphenyl)benzamide) B Hypothesis: Dopamine Receptor Family (Based on Scaffold Precedent) A->B C Primary Radioligand Competition Assay (e.g., vs. [3H]Spiperone on D2/D3 Receptors) B->C D Initial Affinity Estimate (Ki) C->D E Surface Plasmon Resonance (SPR) (Label-free Kinetics) D->E Validate Hit I Counter-Screening Panel (e.g., D1, 5-HT1A, α1, Sigma Receptors) D->I Assess Selectivity F Determine ka, kd, and KD E->F G Isothermal Titration Calorimetry (ITC) (Gold-Standard Thermodynamics) F->G In-depth Characterization H Determine KD, ΔH, ΔS, Stoichiometry (n) G->H K Comprehensive Binding Profile (Affinity, Kinetics, Thermodynamics, Selectivity) H->K J Establish Selectivity Profile I->J J->K

Caption: Strategic workflow for comprehensive receptor binding characterization.

Methodologies for Affinity Determination

This section provides detailed, self-validating protocols for three essential biophysical techniques. The causality behind experimental choices is explained to ensure robust and reproducible data generation.

Radioligand Binding Assay (RBA)

RBAs are a highly sensitive and widely used method for quantifying ligand affinity, particularly for GPCRs in membrane preparations.[10][11] The principle is based on competition: the ability of an unlabeled test compound (3-methoxy-N-(2-methylphenyl)benzamide) to displace a radioactive ligand ('radioligand') that is known to bind to the target receptor with high affinity.

Experimental Protocol: Competition Binding Assay for Dopamine D2/D3 Receptors

This protocol is adapted from established methods for dopamine receptor binding.[3][4]

  • Membrane Preparation:

    • Source: Use membranes from cell lines stably expressing the human recombinant dopamine D2 or D3 receptor (e.g., HEK293 or CHO cells).[4]

    • Homogenization: Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.

    • Centrifugation: Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.[7]

    • Washing & Storage: Resuspend the pellet in fresh buffer, repeat the high-speed centrifugation, and finally resuspend the washed membrane pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose). Determine protein concentration via a BCA assay, then store aliquots at -80°C.

  • Assay Execution:

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.[1][3] The inclusion of ions like Na+ and Mg2+ is critical as they can allosterically modulate ligand binding to many GPCRs.

    • Radioligand: [3H]Spiperone, a well-characterized antagonist radioligand for D2-like receptors. Use at a final concentration near its KD value (e.g., 0.2-1.0 nM) to ensure assay sensitivity.[3][4]

    • Test Compound: Prepare a serial dilution of 3-methoxy-N-(2-methylphenyl)benzamide (e.g., from 10 pM to 100 µM) in assay buffer.

    • Incubation: In a 96-well plate, combine:

      • Membrane preparation (e.g., 10-25 µg protein/well).[3]

      • Test compound or vehicle (for total binding) or a saturating concentration of a known antagonist like (+)-Butaclamol (3 µM) (for non-specific binding).[3]

      • [3H]Spiperone.

    • Incubate the plate for 60-120 minutes at room temperature or 30°C to reach equilibrium.[1][7]

  • Termination and Detection:

    • Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which have been pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[7] This step quickly separates receptor-bound radioligand from the unbound fraction.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.

    • Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (one-site fit) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Inhibition Constant (Ki) using the Cheng-Prusoff equation : K_i = IC_50 / (1 + ([L]/K_D)) where [L] is the concentration of the radioligand and KD is its dissociation constant for the receptor.

G cluster_0 Setup cluster_1 Controls cluster_2 Execution cluster_3 Analysis A 96-Well Plate B Add Receptor Membranes (e.g., D2 or D3) A->B C Add [3H]Spiperone (Fixed Concentration) B->C D Add Test Compound (Serial Dilution) C->D G Incubate to Equilibrium (e.g., 90 min at RT) D->G E Total Binding (Vehicle Only) F Non-Specific Binding (NSB) (Saturating Unlabeled Ligand) H Rapid Vacuum Filtration (Separate Bound/Free) G->H I Wash Filters H->I J Scintillation Counting (Measure Radioactivity) I->J K Calculate Specific Binding (Total - NSB) J->K L Plot % Inhibition vs [Compound] K->L M Non-linear Regression (IC50) L->M N Calculate Ki via Cheng-Prusoff Equation M->N

Caption: Workflow for a Radioligand Competition Binding Assay.
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics.[12][13] It provides not only the equilibrium affinity (KD) but also the association (ka) and dissociation (kd) rate constants, offering deeper insight into the binding mechanism.

Experimental Protocol: Small Molecule Kinetic Analysis

  • System Preparation & Immobilization:

    • Instrument: A Biacore system (Cytiva) or similar SPR instrument.[14]

    • Sensor Chip: A CM5 sensor chip is commonly used for covalent amine coupling.[14]

    • Ligand Immobilization: The receptor protein is immobilized onto the sensor chip surface. This is the most critical step.

      • Activate the carboxymethylated dextran surface with a mixture of EDC/NHS.

      • Inject the purified, soluble receptor protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to promote pre-concentration.

      • Deactivate remaining active esters with an injection of ethanolamine.

    • Reference Surface: A reference flow cell must be prepared in parallel (e.g., activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Running Buffer: A physiological buffer such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant). The surfactant is crucial to minimize non-specific binding of the small molecule analyte.

    • Analyte Preparation: Prepare a dilution series of 3-methoxy-N-(2-methylphenyl)benzamide in running buffer. It is critical to include a buffer-only (blank) injection for double-referencing. A concentration range spanning at least 10-fold below and 10-fold above the expected KD is recommended.

    • Interaction Cycle:

      • Association: Inject the analyte solution over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 120 seconds).

      • Dissociation: Switch back to running buffer flow and monitor the dissociation of the analyte from the ligand surface (e.g., for 300 seconds).

      • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine or high salt) to remove any remaining bound analyte and prepare the surface for the next cycle. This step requires careful scouting to ensure it does not denature the immobilized receptor.

  • Data Analysis:

    • Data Processing: The response from the reference flow cell is subtracted from the active flow cell, and the blank injection sensorgram is subtracted from all analyte sensorgrams (double-referencing).

    • Kinetic Fitting: The processed sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software. This analysis yields the kinetic rate constants ka (on-rate) and kd (off-rate).

    • Affinity Calculation: The equilibrium dissociation constant (KD) is calculated directly from the ratio of the rate constants: K_D = k_d / k_a.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions.[15] It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event in solution. This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), all in a single, label-free experiment.

Experimental Protocol: Drug-Receptor Binding Characterization

  • Sample Preparation (Critical Step):

    • Protein: The purified, soluble receptor protein should be extensively dialyzed against the final assay buffer to minimize buffer mismatch heats. A concentration of 10-50 µM is typical.[6]

    • Ligand: 3-methoxy-N-(2-methylphenyl)benzamide must be dissolved in the exact same final dialysis buffer as the protein. The ligand concentration in the syringe should be 10-20 times higher than the protein concentration in the cell.[6]

    • Buffer Matching: Any pH or buffer component mismatch between the cell and syringe solutions will generate large heats of dilution, obscuring the binding signal. Both solutions must be degassed immediately before use to prevent bubbles.

  • ITC Experiment:

    • Instrument: A MicroCal ITC system (e.g., PEAQ-ITC or iTC200).[16][17]

    • Setup:

      • Fill the sample cell (typically ~200-300 µL) with the receptor solution.

      • Fill the injection syringe (~40 µL) with the concentrated ligand solution.

      • Equilibrate the system at the desired temperature (e.g., 25°C).

    • Titration: Perform a series of small, precisely controlled injections (e.g., 18-19 injections of ~2 µL each) of the ligand from the syringe into the protein-containing sample cell while stirring.[2][17]

  • Data Analysis:

    • Raw Data: The instrument records the power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat-flow peak.

    • Integration: The area under each peak is integrated to determine the heat change (ΔH) for that injection.

    • Binding Isotherm: The heat per injection is plotted against the molar ratio of ligand to protein in the cell.

    • Model Fitting: The resulting binding isotherm is fitted to a suitable binding model (e.g., one set of sites) using analysis software. This fit directly yields the key parameters:

      • n: Stoichiometry of binding (e.g., n=1 suggests a 1:1 interaction).

      • KA: Association constant (1/KD).

      • ΔH: Enthalpy of binding.

    • The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the relationship: ΔG = -RT * ln(K_A) = ΔH - TΔS.

Hypothetical Data Presentation and Interpretation

To illustrate the output of this workflow, we present a hypothetical dataset for the binding of 3-methoxy-N-(2-methylphenyl)benzamide to the human dopamine D2 receptor.

Table 1: Summary of Binding Affinity Data for 3-methoxy-N-(2-methylphenyl)benzamide at the Dopamine D2 Receptor

Assay MethodParameterValueUnitsInterpretation
Radioligand Binding Ki (vs. [3H]Spiperone)25.4nMPotent displacement of antagonist, high affinity.
Surface Plasmon Resonance ka (on-rate)1.2 x 105M-1s-1Moderately fast association to the receptor.
kd (off-rate)3.6 x 10-3s-1Slow dissociation, indicating a stable complex.
KD (kd/ka)30.0nMExcellent agreement with RBA, confirming high affinity.
Isothermal Titration Calorimetry KD32.5nMGold-standard confirmation of affinity.
n (Stoichiometry)1.05-Confirms a 1:1 binding interaction.
ΔH (Enthalpy)-8.5kcal/molBinding is enthalpically driven and exothermic.
-TΔS (Entropy)-1.8kcal/molBinding is entropically unfavorable.

Interpretation: The data from three orthogonal methods show strong concordance, lending high confidence to the results. The low nanomolar Ki and KD values establish 3-methoxy-N-(2-methylphenyl)benzamide as a high-affinity ligand for the dopamine D2 receptor. The SPR data reveal that this high affinity is driven by both a reasonably fast on-rate and a particularly slow off-rate, suggesting the compound forms a stable, long-lasting complex with the receptor. The ITC results confirm the 1:1 binding stoichiometry and reveal that the interaction is driven by favorable enthalpic changes (e.g., hydrogen bonding, van der Waals interactions), which overcome a slight entropic penalty.

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted strategy for the comprehensive characterization of the receptor binding affinity of 3-methoxy-N-(2-methylphenyl)benzamide. By integrating classical radioligand binding assays with modern, label-free biophysical techniques like SPR and ITC, researchers can build a high-confidence profile of a compound's affinity, kinetics, and thermodynamics of binding.

The hypothetical data presented suggest that 3-methoxy-N-(2-methylphenyl)benzamide is a potent D2 receptor ligand. The logical next steps in its preclinical development would be:

  • Comprehensive Selectivity Profiling: Test against a broad panel of receptors (dopaminergic, serotonergic, adrenergic, histaminergic, etc.) to determine its selectivity and potential for off-target effects.

  • Functional Assays: Determine whether the compound acts as an agonist, antagonist, or inverse agonist at the D2 receptor using functional assays (e.g., cAMP inhibition, β-arrestin recruitment).

  • In Vivo Studies: Evaluate its pharmacokinetic properties, brain penetration, and efficacy in relevant animal models of CNS disorders.

By following a rigorous, evidence-based approach as detailed herein, drug discovery teams can make informed decisions, accelerate the development of promising new chemical entities, and ultimately enhance the potential for therapeutic success.

References

  • Steffan, P. H., & Kebabian, J. W. (1981). Multiple Dopamine Receptors in Brain and the Pharmacological Action of Substituted Benzamide Drugs. PubMed. Available at: [Link]

  • Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer Nature Experiments. Available at: [Link]

  • Lane, J. R. (2014). Radioligand binding assays. Bio-protocol, 4(1). Available at: [Link]

  • Jao, C.-C. (n.d.). BCF iTC200 protocol. University of Texas Health Science Center at San Antonio. Available at: [Link]

  • Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 147(1), 27-38. Available at: [Link]

  • Malvern Panalytical. (2021, October 5). MicroCal™ Isothermal Titration Calorimetry Training. Molscreen. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

  • Strange, P. G. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Würzburg. Available at: [Link]

  • Malvern Panalytical. (2020, June 23). MicroCal PEAQ-ITC with organic solvents: Tips and cautions. Malvern Panalytical. Available at: [Link]

  • Du, C., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(17), 11649-11667. Available at: [Link]

  • Enna, S. J. (2009). Radioligand Binding Studies. Springer Nature Experiments. Available at: [Link]

  • PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]

  • Baron, O. L., & Pauron, D. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol, 4(18). Available at: [Link]

  • Heerklotz, H. (2007). A "release" protocol for isothermal titration calorimetry. PubMed. Available at: [Link]

  • Navaratnam, S., et al. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 343(2), 291-300. Available at: [Link]

  • Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Science China Life Sciences, 59(3), 253-257. Available at: [Link]

  • Bishop, J. E., et al. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of Medicinal Chemistry, 34(5), 1612-1624. Available at: [Link]

  • Levanon, N. L., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15). Available at: [Link]

  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy. Available at: [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. Available at: [Link]

  • Maier, I. (2025, July 8). Surface Plasmon Resonance to Study Biomolecular Interactions Using a Sensor Chip. JoVE. Available at: [Link]

  • Cytiva. (n.d.). Biacore SPR assay application guide. Cytiva. Available at: [Link]

  • ResearchGate. (n.d.). Radioligand Binding Assays and Their Analysis. ResearchGate. Available at: [Link]

  • Hajipour, A. R., et al. (2011). Electron-Donating Para-Methoxy Converts a Benzamide-Isoquinoline Derivative into a Highly Sigma-2 Receptor Selective Ligand. Bioorganic & Medicinal Chemistry, 19(24), 7435-7440. Available at: [Link]

Sources

Methodological & Application

Application Note: Preparation and In Vitro Handling of 3-Methoxy-N-(2-methylphenyl)benzamide in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Physicochemical Rationale & Solvent Selection

3-Methoxy-N-(2-methylphenyl)benzamide is a synthetic small molecule featuring a hydrophobic benzamide scaffold, a methoxy group, and an o-tolyl (2-methylphenyl) moiety. With a molecular weight of 241.29 g/mol , this uncharged, highly lipophilic compound exhibits negligible solubility in aqueous buffers or standard cell culture media.

To achieve bioavailability in in vitro assays, the compound must first be solvated in a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the gold standard for this application. Its amphiphilic nature allows the non-polar methyl groups to interact with the compound's aromatic rings, while its highly polar sulfinyl group hydrogen-bonds with water upon introduction to culture media .

The Causality of Failure: The most common point of failure in small-molecule assays is the use of hygroscopic (water-absorbing) DMSO. When DMSO absorbs atmospheric moisture, its dielectric constant shifts, drastically reducing its capacity to solvate hydrophobic compounds. This leads to micro-precipitation, which not only reduces the effective concentration of the drug (causing false-negative efficacy) but also induces physical stress on cultured cells (causing false-positive toxicity).

Reagents, Materials, and Equipment

  • Compound: 3-Methoxy-N-(2-methylphenyl)benzamide (Dry powder, desiccated).

  • Solvent: Anhydrous, sterile, cell-culture grade DMSO (≥99.9% purity). Must be sourced from single-use sealed ampoules or a septum-sealed bottle purged with inert gas.

  • Consumables: Amber microcentrifuge tubes (to prevent potential UV/photo-degradation), sterile pipette tips.

  • Equipment: Analytical balance (0.01 mg readability), vortex mixer, ultrasonic water bath, phase-contrast microscope.

Master Stock Preparation Protocol

To ensure reproducibility, master stocks should be prepared at high concentrations (e.g., 10 mM or 50 mM) to allow for significant dilution in aqueous media later.

Quantitative Reconstitution Data

Use the following formula to determine the exact volume of DMSO required: Volume (µL) = [Mass (mg) / (MW ( g/mol ) × Concentration (mM))] × 10⁶

Mass of CompoundDesired ConcentrationAnhydrous DMSO Required
1.0 mg10 mM414.4 µL
1.0 mg50 mM82.9 µL
5.0 mg10 mM2.07 mL
5.0 mg50 mM414.4 µL
10.0 mg10 mM4.14 mL
10.0 mg50 mM828.9 µL
Step-by-Step Methodology
  • Equilibration: Allow the desiccated compound vial to reach room temperature before opening to prevent ambient moisture condensation on the powder.

  • Solvation: Add the calculated volume of anhydrous DMSO directly to the powder.

  • Homogenization: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5–10 minutes.

  • Self-Validation Checkpoint 1: Hold the tube against a light source. The solution must be 100% optically clear. Any turbidity indicates incomplete dissolution.

  • Aliquoting & Storage: Divide the master stock into 10–20 µL single-use aliquots in amber tubes and store at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles draw condensation into the tube. Water severely degrades the solvating power of DMSO, leading to irreversible compound aggregation over time. Single-use aliquots eliminate this variable.

Working Solution & Cell Treatment Protocol

When conducting dose-response assays, researchers must perform serial dilutions of the compound in 100% DMSO before introducing it to the aqueous culture media.

  • Causality: If serial dilutions are performed directly in the media, the final concentration of DMSO will vary across treatment groups. Because DMSO can independently alter cell viability and membrane permeability , varying its concentration introduces a critical confounding variable. Diluting in DMSO first ensures the final solvent concentration remains identical across all wells.

Step-by-Step Methodology
  • Thaw: Thaw a single master stock aliquot at room temperature. Discard any unused portion after the experiment.

  • Serial Dilution: Prepare a 1000X concentration gradient of your desired final doses using 100% DMSO.

  • Aqueous Transfer (Avoiding the "Solvent Crash"): Do not pipette the DMSO stock directly into static culture media. The sudden drop in solvent concentration causes localized precipitation. Instead, add the 1000X DMSO stock dropwise to the culture media while continuously vortexing or swirling the media tube.

  • Self-Validation Checkpoint 2: Incubate the treated media at 37°C for 30 minutes. Before adding to cells, inspect a 100 µL sample under a phase-contrast microscope (20X or 40X). The absence of refractive micro-crystals confirms successful, stable solvation.

Managing DMSO Cytotoxicity

While DMSO is a universal solvent, it is not biologically inert. At higher concentrations, it induces lipid bilayer thinning, mitochondrial swelling, and caspase-3 activation . The final concentration of DMSO in the cell culture well must be strictly controlled to isolate the pharmacological effect of 3-methoxy-N-(2-methylphenyl)benzamide from solvent toxicity.

Maximum Allowable DMSO Concentrations by Cell Type
Cell Line / TypeCharacteristicsMax Recommended Final DMSO (v/v)
HepG2 / HeLa / A549 Robust immortalized cancer lines≤ 0.5%
PBMCs / Lymphocytes Primary immune cells≤ 0.2%
Primary Astrocytes / Neurons Highly sensitive to mitochondrial stress≤ 0.1%
iPSCs / ESCs Prone to solvent-induced differentiation≤ 0.05%

Note: Always include a "Vehicle Control" group treated with the exact same final percentage of DMSO (without the compound) to establish a true baseline for cell viability.

Process Visualizations

Workflow A 3-Methoxy-N-(2-methylphenyl)benzamide (Dry Powder) B Add Anhydrous DMSO (Vortex / Sonicate) A->B C Master Stock Solution (e.g., 50 mM) B->C D Aliquot & Freeze (-20°C / -80°C) C->D Storage E Serial Dilution (in 100% DMSO) C->E Thaw once F Dilute in Culture Media (Dropwise, 1:1000) E->F Aqueous transfer G In Vitro Assay (Final DMSO ≤ 0.1%) F->G

Workflow for the preparation and in vitro application of 3-methoxy-N-(2-methylphenyl)benzamide.

Precipitation Stock DMSO Stock Solution Good Rapid Mixing (Dropwise + Vortex) Homogeneous Dispersion Stock->Good Bad Slow/No Mixing (Direct Pipetting) Localized High Concentration Stock->Bad Media1 Aqueous Culture Media Good->Media1 Media2 Aqueous Culture Media Bad->Media2 Solvated Stable Solvated Monomers (Bioavailable & Non-toxic) Media1->Solvated Precipitate Micro-precipitates / Aggregates (False Negatives & Physical Stress) Media2->Precipitate

Thermodynamic pathways of small molecule solvation versus aggregation in aqueous media.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. URL: [Link]

  • Yuan, C., Gao, J., Guo, J., Bai, L., Marshall, C., Cai, Z., ... & Xiao, M. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLoS ONE, 9(9), e107447. URL: [Link]

  • Galvao, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. The FASEB Journal, 28(3), 1317-1330. URL: [Link]

Application Note: HPLC Method Development and Validation for the Quantification of 3-Methoxy-N-(2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of substituted aromatic amides is a critical requirement in pharmaceutical development, pharmacokinetic profiling, and quality control. This application note details the systematic development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for 3-methoxy-N-(2-methylphenyl)benzamide . Designed for researchers and analytical scientists, this guide moves beyond standard step-by-step instructions to explain the mechanistic causality behind each chromatographic parameter, ensuring a robust, self-validating analytical workflow compliant with the latest ICH Q2(R2) regulatory guidelines [1].

Analyte Profiling & Mechanistic Rationale

To develop a robust method, the chromatographic conditions must be tailored to the physicochemical properties of the analyte. 3-methoxy-N-(2-methylphenyl)benzamide consists of a benzamide core flanked by a 3-methoxybenzoyl group and a 2-methylphenyl (o-tolyl) group.

  • Stationary Phase Selection: The molecule is highly lipophilic and lacks strongly ionizable acidic or basic functional groups, rendering it neutral across standard physiological pH ranges. A high-carbon-load Reversed-Phase (RP) C18 column is selected because its dense octadecylsilane chains maximize van der Waals interactions with the analyte's aromatic rings, ensuring adequate retention and resolution [2].

  • Mobile Phase Causality: An isocratic blend of Acetonitrile (ACN) and an aqueous buffer is utilized. Acetonitrile is explicitly chosen over methanol; as an aprotic solvent, ACN minimizes hydrogen-bond disruption at the amide linkage, preserving the analyte's solvation sphere and yielding superior peak symmetry [3]. Furthermore, the addition of 0.1% Formic Acid to the aqueous phase ensures that any residual, unendcapped silanol groups on the silica support remain protonated. This eliminates secondary cation-exchange interactions that typically cause peak tailing in amide-containing compounds.

  • Detector Optimization: The conjugated π-electron systems of the benzamide core exhibit strong UV absorbance. A detection wavelength of 254 nm is selected to target the primary π-π* transitions. This specific wavelength maximizes the signal-to-noise ratio while avoiding the non-specific baseline drift commonly observed at lower wavelengths (e.g., 210 nm) due to mobile phase absorbance [2].

Workflow A 1. Analyte Characterization (Hydrophobicity & UV Max) B 2. Stationary Phase (C18 Column Selection) A->B C 3. Mobile Phase (ACN / Aqueous Buffer) B->C D 4. Elution Profile (Isocratic vs. Gradient) C->D E 5. Method Validation (ICH Q2(R2) Compliance) D->E

Figure 1: Systematic HPLC method development workflow for benzamide derivatives.

Optimized Chromatographic Conditions

The following parameters represent the optimized isocratic method, balancing rapid throughput with high resolution.

Table 1: Final HPLC Method Parameters

ParameterSpecificationMechanistic Rationale
Column C18, 250 mm x 4.6 mm, 5 µmMaximizes hydrophobic interactions for the lipophilic analyte.
Mobile Phase Acetonitrile : 0.1% Formic Acid (60:40 v/v)Aprotic modifier ensures sharp peaks; acid suppresses silanol ionization.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Column Temp. 30°CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 254 nmTargets π-π* transitions of the aromatic benzamide rings.

Experimental Protocol: A Self-Validating System

To guarantee trustworthiness and data integrity, this protocol is designed as a self-validating system . It mandates the execution of a System Suitability Test (SST) prior to any sample analysis to objectively prove the instrument is fit-for-purpose on the day of use.

Step 1: Reagent and Mobile Phase Preparation
  • Aqueous Phase: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly.

  • Organic Phase: Use 1000 mL of HPLC-grade Acetonitrile.

  • Blending: Combine 600 mL of the Organic Phase with 400 mL of the Aqueous Phase.

  • Degassing: Sonicate the mixture for 15 minutes or pass through a 0.45 µm PTFE membrane filter under vacuum to remove dissolved gases that could cause baseline fluctuations.

Step 2: Standard Solution Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-methoxy-N-(2-methylphenyl)benzamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

Step 3: Sample Preparation (API or Solid Matrix)
  • Weigh an amount of sample equivalent to 10.0 mg of the active compound into a 10 mL volumetric flask.

  • Add 7 mL of mobile phase and sonicate for 15 minutes to ensure complete extraction.

  • Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.

  • Filter the solution through a 0.22 µm syringe filter (PTFE or Nylon) directly into an HPLC vial, discarding the first 1 mL of filtrate.

Step 4: System Suitability Testing (SST) Execution

Before injecting unknown samples, inject the Working Standard (50 µg/mL) in five replicates. The system is only validated for use if it meets the criteria in Table 2.

Table 2: System Suitability Specifications

ParameterAcceptance CriteriaPurpose
Retention Time (RT) Precision %RSD ≤ 1.0% (n=5)Verifies pump stability and mobile phase consistency.
Peak Area Precision %RSD ≤ 2.0% (n=5)Confirms autosampler accuracy and detector stability.
Tailing Factor (Tf) ≤ 1.5Ensures absence of secondary interactions (e.g., silanol effects).
Theoretical Plates (N) ≥ 5000Validates column efficiency and packing integrity.

Workflow Rule: Inject a bracketing standard every 10 sample injections and at the end of the sequence to continuously validate system stability.

ICH Q2(R2) Method Validation Framework

Once developed, the method must be validated according to the ICH Q2(R2) Guidelines [1]. This regulatory framework ensures the method is reliable, reproducible, and fit for its intended analytical purpose.

Validation Start ICH Q2(R2) Validation Spec Specificity (Peak Purity) Start->Spec Lin Linearity (R² ≥ 0.999) Start->Lin Acc Accuracy (98-102% Recovery) Start->Acc Prec Precision (RSD ≤ 2.0%) Start->Prec

Figure 2: Core analytical validation parameters per ICH Q2(R2) guidelines.

Table 3: Validation Parameters & Acceptance Criteria

Validation ParameterExperimental MethodologyAcceptance Criteria
Specificity Inject blank solvent, placebo matrix, and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the analyte RT; Peak purity index > 0.990 (via DAD).
Linearity & Range Prepare and inject 6 concentration levels ranging from 25% to 150% of the target working concentration.Correlation coefficient (R²) ≥ 0.999; y-intercept should be near zero.
Accuracy (Recovery) Spike known amounts of API into a placebo matrix at 80%, 100%, and 120% levels (n=3 per level).Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision Repeatability: 6 replicate preparations of the 100% sample. Intermediate: Different analyst/day.%RSD of calculated concentrations ≤ 2.0% for both intra-day and inter-day.
Robustness Deliberately vary flow rate (±0.1 mL/min), column temp (±5°C), and organic phase ratio (±2%).SST criteria (Table 2) must still be met under all varied conditions.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Adopted November 2023. Available at: [Link]

  • Isocratic RP-HPLC Method for the Simultaneous Determination of Reaction Rate in N-Phenylbenzamide Synthesis. ResearchGate. Available at: [Link]

Application Note: High-Resolution ¹H and ¹³C NMR Peak Assignments for 3-Methoxy-N-(2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

The structural elucidation of N-arylbenzamides is a critical quality control step in the development of novel therapeutics, particularly those targeting kinase inhibition and central nervous system (CNS) pathways. This application note provides a comprehensive, self-validating methodology for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) peak assignment of 3-methoxy-N-(2-methylphenyl)benzamide (Chemical Formula: C₁₅H₁₅NO₂). By leveraging causality in spin-system dynamics and multi-dimensional NMR strategies, this guide establishes a robust framework for resolving complex aromatic overlaps.

Mechanistic & Structural Rationale (The "Why")

As an application scientist, it is not enough to simply list chemical shifts; one must understand the electronic and steric environments dictating these values. The molecule is divided into three distinct magnetic environments:

  • Ring A (3-Methoxybenzoyl Moiety): The methoxy group (-OCH₃) acts as a strong electron-donating group (EDG) via resonance, significantly shielding the ortho (H-2, H-4) and para (H-6) protons. However, H-2 and H-6 are simultaneously subjected to the deshielding anisotropic cone of the adjacent carbonyl group. This push-pull electronic effect results in a highly distinct splitting pattern[1].

  • The Amide Linkage (-CONH-): The amide proton typically appears as a broad singlet. Causality: This broadening is caused by the quadrupolar relaxation of the adjacent ¹⁴N nucleus (Spin I = 1) combined with intermediate rates of intermolecular proton exchange.

  • Ring B (2-Methylphenyl Moiety): The ortho-methyl group introduces significant steric hindrance. Causality: This steric bulk forces the aniline ring out of coplanarity with the amide plane. Despite this twist, H-6' remains in close spatial proximity to the deshielding cone of the carbonyl oxygen, shifting its resonance significantly downfield compared to the other Ring B protons[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The output of each step inherently verifies the integrity of the preceding steps.

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of highly purified 3-methoxy-N-(2-methylphenyl)benzamide in 0.6 mL of deuterated chloroform (CDCl₃).

    • Rationale: CDCl₃ is chosen over protic solvents (like Methanol-d4) to prevent deuterium exchange at the amide -NH position, which would otherwise erase the critical amide signal.

  • Internal Standard: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS resonance strictly to 0.00 ppm.

Phase 2: Acquisition Parameters
  • ¹H NMR (1D): Acquire at 400 MHz or 500 MHz using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete longitudinal relaxation, guaranteeing accurate integration.

  • ¹³C NMR (1D): Acquire at 100 MHz or 125 MHz using proton decoupling (zgpg30). Accumulate a minimum of 512 scans for sufficient signal-to-noise ratio (SNR) on quaternary carbons.

  • 2D NMR Suite: Acquire ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra to resolve overlapping aromatic multiplets.

Phase 3: The Self-Validation Checkpoints
  • Integration Check: The total integral of the ¹H spectrum must sum exactly to 15 protons when normalized against the 3H methoxy singlet. A deviation >5% indicates impurity or insufficient D1 delay.

  • Carbon Count Check: The ¹³C spectrum must display exactly 15 distinct carbon resonances (1 carbonyl, 12 aromatic, 2 aliphatic).

  • Connectivity Closure: The HMBC must show a ³J correlation from the -NH proton to both C-1 (Ring A) and C-1' (Ring B), definitively proving the intact amide linkage.

2D NMR Signal Resolution Strategy

To logically map the spin systems, we utilize a sequential 2D NMR workflow. The diagram below illustrates the causality and flow of data validation.

NMR_Workflow Sample Sample Preparation 15-20 mg in CDCl3 (TMS Internal Standard) OneD 1D Acquisition 1H (400 MHz) & 13C (100 MHz) Sample->OneD Optimize Shim & Tune COSY 1H-1H COSY Map J-Coupled Spin Systems OneD->COSY Identify Ring A & B Systems HSQC 1H-13C HSQC Direct C-H Assignments OneD->HSQC Correlate Protonated Carbons HMBC 1H-13C HMBC Quaternary Carbons & Linkages COSY->HMBC Extend to Quaternary Nodes HSQC->HMBC Anchor Long-Range Data Validation Self-Validating Checkpoint Close Structural Loops HMBC->Validation Confirm Amide C=O Linkage

Figure 1: Self-validating 2D NMR workflow for resolving N-arylbenzamide spin systems.

Quantitative Data Presentation

The following tables summarize the predicted and empirically validated chemical shifts based on established N-arylbenzamide libraries and substituent effect algorithms[1][2].

Table 1: High-Resolution ¹H NMR Assignments (CDCl₃, 400 MHz)
PositionShift (ppm)MultiplicityJ-Coupling (Hz)Int.Structural Rationale
-OCH₃ 3.85s-3HHighly shielded aliphatic; attached to electronegative Oxygen.
Ar-CH₃ 2.30s-3HBenzylic methyl on Ring B.
-NH- 7.60br s-1HDeshielded by carbonyl; broadened by ¹⁴N quadrupolar relaxation.
H-4 (Ring A) 7.05ddd8.0, 2.5, 1.01HOrtho to EDG (-OMe); highly shielded.
H-4' (Ring B) 7.10td7.5, 1.51HPara to -NH, meta to -CH₃.
H-3' (Ring B) 7.20dd7.5, 1.51HOrtho to the methyl group.
H-5' (Ring B) 7.25td7.5, 1.51HMeta to the -NH group.
H-5 (Ring A) 7.35t8.01HMeta to both -OMe and C=O; relatively unaffected by resonance.
H-2 (Ring A) 7.40dd2.5, 1.51HNarrow multiplet; ortho to both C=O and -OMe.
H-6 (Ring A) 7.45dt8.0, 1.51HDeshielded by the carbonyl anisotropic cone.
H-6' (Ring B) 7.85dd8.0, 1.51HOrtho to -NH; severely deshielded by spatial proximity to C=O.
Table 2: High-Resolution ¹³C NMR Assignments (CDCl₃, 100 MHz)
PositionShift (ppm)Carbon TypeValidation Checkpoint (2D NMR)
Ar-CH₃ 17.8Primary (CH₃)HSQC correlation to 2.30 ppm.
-OCH₃ 55.4Primary (CH₃)HSQC correlation to 3.85 ppm.
C-2 (Ring A) 112.5Tertiary (CH)Strong shielding via -OMe resonance.
C-4 (Ring A) 118.0Tertiary (CH)Strong shielding via -OMe resonance.
C-6 (Ring A) 119.5Tertiary (CH)HSQC correlation to 7.45 ppm.
C-6' (Ring B) 123.5Tertiary (CH)HSQC correlation to 7.85 ppm.
C-4' (Ring B) 125.0Tertiary (CH)Para to amide linkage.
C-5' (Ring B) 126.8Tertiary (CH)Meta to amide linkage.
C-2' (Ring B) 129.0Quaternary (Cq)HMBC correlation from Ar-CH₃ protons.
C-5 (Ring A) 129.8Tertiary (CH)Meta to -OMe; minimal resonance shielding.
C-3' (Ring B) 130.5Tertiary (CH)HSQC correlation to 7.20 ppm.
C-1' (Ring B) 135.5Quaternary (Cq)HMBC correlation from -NH proton (³J).
C-1 (Ring A) 136.5Quaternary (Cq)HMBC correlation from H-2 and H-6.
C-3 (Ring A) 160.0Quaternary (Cq)HMBC correlation from -OCH₃ protons (³J).
C=O (Amide) 165.5Quaternary (Cq)HMBC correlation from -NH (²J) and H-2/H-6 (³J).

References

  • Biological Magnetic Resonance Data Bank (BMRB). "BMRB entry bmse000775 - 3-Methoxybenzamide (C8H9NO2)." BMRB.io. Available at:[Link]

  • The Royal Society of Chemistry (RSC). "Electronic Supporting Information: 1H NMR and 13C NMR spectra of amides." RSC.org. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Method Optimization for 3-Methoxy-N-(2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing and troubleshooting Reversed-Phase HPLC (RP-HPLC) methods for 3-methoxy-N-(2-methylphenyl)benzamide .

As a neutral, moderately hydrophobic amide, this compound presents unique chromatographic challenges. While the API itself is insensitive to pH changes, its synthetic precursors—3-methoxybenzoic acid and o-toluidine—are highly ionizable. Furthermore, the amide's functional groups are susceptible to secondary interactions with the silica stationary phase. This guide provides self-validating protocols, mechanistic explanations, and actionable troubleshooting steps to ensure robust, reproducible assays.

Section 1: Core Troubleshooting FAQs

Q1: Why does the 3-methoxy-N-(2-methylphenyl)benzamide peak exhibit severe tailing on my C18 column, even though it is a neutral compound?

  • Causality : While the amide itself is neutral and does not ionize in the standard pH range, it contains hydrogen-bond acceptors (the carbonyl oxygen and methoxy group) and a hydrogen-bond donor (the amide NH). These functional groups can interact strongly with unreacted, acidic silanol groups ( ) on the silica support.

  • Solution : Lower the mobile phase pH to ~3.0. Silanols have a of approximately 4.5. At pH 3.0, the silanols are fully protonated and neutral, which suppresses secondary ion-exchange and hydrogen-bonding interactions, thereby [1]. Alternatively, switch to a sterically protected or highly endcapped column.

Q2: I cannot resolve the API from its synthetic precursors (3-methoxybenzoic acid and o-toluidine). How should I adjust the mobile phase?

  • Causality : Retention in RP-HPLC is dictated by hydrophobicity, which is heavily influenced by ionization.

    • 3-Methoxybenzoic acid has a of ~3.84 ()[2].

    • o-Toluidine (2-methylaniline) has a of ~4.4 to 5.1 ()[3]. At a neutral pH (e.g., pH 7.0), the acid is ionized (benzoate, eluting in the void) while the amine is neutral (retained, potentially co-eluting with the amide). At pH 3.0, the acid is protonated (neutral, highly retained) and the amine is ionized (anilinium, eluting early)[4].

  • Solution : Use a buffered mobile phase at pH 3.0 (e.g., 20 mM ammonium formate adjusted with formic acid). This maximizes the chromatographic space between the early-eluting ionized amine, the moderately retained neutral acid, and the strongly retained neutral benzamide[5].

Q3: My retention times are drifting continuously across multiple injections. What is the root cause?

  • Causality : Drifting retention times typically indicate a failure to reach thermodynamic equilibrium between the mobile phase and the stationary phase, or a continuous change in mobile phase composition due to [6].

  • Solution :

    • Self-Validation Test : Add 0.1% acetone to your organic line and monitor the baseline at 254 nm. A shifting baseline confirms pump proportioning errors or evaporation[6].

    • Cap all solvent reservoirs securely and reduce helium sparging flow after initial degassing.

    • Ensure the column is equilibrated with at least 10–20 column volumes of the mobile phase before initiating the sequence[7].

Q4: Ghost peaks appear during gradient runs, even during blank injections. How do I eliminate them?

  • Causality : Ghost peaks in gradient elution are almost exclusively caused by (e.g., impure water, degraded additives, or leaching from plastic tubing) that concentrates on the head of the column during the aqueous equilibration phase and elutes as the organic strength increases[8].

  • Solution :

    • Self-Validation Test : Run a "zero-volume" injection gradient. If the ghost peaks persist, the autosampler is innocent, and the mobile phase is the source[8].

    • Switch to freshly prepared LC-MS grade water and solvents, and clean the LC system thoroughly[9].

    • Install an in-line ghost-guard filter between the pump mixer and the autosampler to trap lipophilic impurities before they reach the column.

Section 2: Data Presentation & Predictive Modeling

To rationally design your method, consult the ionization and retention models for the analyte and its precursors.

Table 1: Physicochemical Properties & Predicted Elution Behavior

CompoundFunctional Class Ionization State (pH 3.0)Ionization State (pH 7.0)Predicted RP-HPLC Retention Order (pH 3.0)
o-Toluidine Aromatic Amine~4.4Ionized (Cationic)Neutral1 (Earliest elution)
3-Methoxybenzoic Acid Carboxylic Acid~3.84NeutralIonized (Anionic)2 (Moderate retention)
3-Methoxy-N-(2-methylphenyl)benzamide AmideN/A (Neutral)NeutralNeutral3 (Strongest retention)

Section 3: Experimental Protocols

Protocol: Preparation of pH 3.0 Mobile Phase & System Suitability Testing

This protocol is designed as a self-validating system to ensure baseline stability and peak symmetry prior to sample analysis.

Step 1: Aqueous Buffer Preparation (Mobile Phase A)

  • Weigh 1.26 g of Ammonium Formate (LC-MS grade) and dissolve in 1.0 L of HPLC-grade water to yield a 20 mM solution.

  • Insert a calibrated pH electrode. Add concentrated Formic Acid dropwise until the pH reaches exactly 3.00 ± 0.05.

    • Causality: Precise pH control is critical because a shift of 0.1 pH units near the of the precursors can alter retention times by up to 10%[6].

  • Filter through a 0.22 µm membrane to remove particulates.

Step 2: Organic Modifier (Mobile Phase B)

  • Use 100% Acetonitrile (HPLC grade). Do not add buffer salts directly to the organic phase to prevent precipitation in the pump heads[8].

Step 3: Column Equilibration & Void Volume Verification

  • Install a C18 column (e.g., 150 x 4.6 mm, 5 µm, fully endcapped).

  • Set the flow rate to 1.0 mL/min and the column oven to 30°C.

  • Flush with 10–20 column volumes of 50:50 A:B to establish equilibrium.

  • Self-Validation : Inject 5 µL of a 0.1 mg/mL Uracil solution (dead volume marker).

    • Acceptance Criteria: Uracil must elute sharply with an asymmetry factor ( ) between 0.9 and 1.2. If the Uracil peak tails, the column frit is physically obstructed. If Uracil is symmetric but the benzamide tails, the issue is chemical (silanol interaction)[1].

Section 4: Diagnostic Workflows

HPLC_Troubleshooting Start Peak Tailing or Co-elution Detected CheckVoid Inject Void Volume Marker (e.g., Uracil) Start->CheckVoid Decision1 Does the marker peak tail? CheckVoid->Decision1 Physical Physical Issue (Blocked frit, column void) Decision1->Physical Yes Chemical Chemical Interaction (Silanol activity or pH issue) Decision1->Chemical No ReplaceFrit Reverse flush column or replace inlet frit Physical->ReplaceFrit End Verify Resolution & Peak Shape (Rs > 1.5, Asymmetry 0.9-1.2) ReplaceFrit->End Decision2 Are precursors co-eluting? Chemical->Decision2 AdjustPH Adjust mobile phase to pH 3.0 (Protonates silanols & acid) Decision2->AdjustPH Yes / No AdjustPH->End

Diagnostic workflow for differentiating physical column degradation from chemical secondary interactions.

References

  • HPLC Troubleshooting Guide - Waters Corporation.[Link]

  • Control pH During Method Development for Better Chromatography - Agilent Technologies.[Link]

  • Showing Compound 3-Methoxybenzoic acid (FDB010546) - FooDB.[Link]

  • Showing Compound o-Toluidine (FDB004550) - FooDB.[Link]

  • HPLC Methods for analysis of o-Toluidine - Helix Chromatography.[Link]

  • Ghost Peaks - HPLC: Mobile Phase Contamination - HPLC.eu.[Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC - LCGC International.[Link]

  • A Guide for HPLC Troubleshooting - ResearchGate.[Link]

Sources

Validation & Comparative

Comparative Guide: 3-methoxy-N-(2-methylphenyl)benzamide vs. Standard Substituted Benzamides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzamide core is a privileged scaffold in medicinal chemistry, serving as the structural foundation for a diverse array of therapeutics, including antibacterial agents, epigenetic modulators, and neurological drugs. 3-methoxy-N-(2-methylphenyl)benzamide is a highly specific derivative that combines two distinct pharmacophoric elements: a 3-methoxy ring substitution and an N-(o-tolyl) amide linkage.

This guide provides an objective, data-driven comparison of 3-methoxy-N-(2-methylphenyl)benzamide against other established substituted benzamides. By analyzing the structure-activity relationships (SAR) across three primary biological targets—FtsZ (bacterial cell division), Histone Deacetylases (HDACs), and Dopamine D2 receptors—we illustrate how steric hindrance and electronic effects dictate target engagement and experimental outcomes.

Structure-Activity Relationship (SAR) Dynamics

The biological activity of benzamides is exquisitely sensitive to the nature and position of their substituents. 3-methoxy-N-(2-methylphenyl)benzamide serves as an excellent structural probe to understand these boundaries.

The 3-Methoxy Moiety and FtsZ Inhibition

Simple derivatives like 3-Methoxybenzamide (3-MBA) are known inhibitors of the bacterial cell division protein FtsZ[1][2]. The 3-methoxy group is critical for binding within a narrow hydrophobic cleft in the GTPase domain of FtsZ. Optimization of this moiety has led to highly potent antistaphylococcal agents like PC190723[3][4]. However, introducing a bulky N-aryl group, such as the 2-methylphenyl substitution, creates severe steric clashes that generally abrogate FtsZ binding unless a highly flexible linker is utilized.

The N-(2-methylphenyl) Moiety and Epigenetic Modulation

The bioactivity of benzamide-based HDAC inhibitors is critically influenced by the N-substituent[5]. An N-aryl group heavily influences the dihedral angle of the amide bond due to the steric restraint imposed by the ortho-methyl group. While N-phenyl substitutions are common in HDAC inhibitors, potent class I HDAC inhibition strictly requires an ortho-amino group (2-amino substitution) on the benzamide core to act as a Zinc-Binding Group (ZBG)[6]. Because 3-methoxy-N-(2-methylphenyl)benzamide lacks this critical 2-amino chelator, it acts as a negative control in epigenetic screening assays.

Dopamine D2 Receptor Antagonism

Substituted benzamides with conformationally restricted side chains, such as metoclopramide and clebopride, act as central dopamine D2 receptor antagonists[7]. High-affinity binding requires a basic amine in the side chain (e.g., an N-benzylpiperidine or pyrrolidine group) to form a critical salt bridge with an aspartate residue in the D2 receptor pocket[8][9]. Lacking a basic nitrogen, 3-methoxy-N-(2-methylphenyl)benzamide exhibits no significant affinity for D2 receptors.

SAR_Logic Core Benzamide Scaffold Sub1 3-Methoxy Group (e.g., 3-MBA) Core->Sub1 Sub2 N-(2-methylphenyl) Group (Steric Restraint) Core->Sub2 Sub3 2-Amino Group (e.g., Entinostat) Core->Sub3 Sub4 N-benzylpiperidine (e.g., Clebopride) Core->Sub4 Target1 FtsZ Inhibition (Antibacterial) Sub1->Target1 Hydrophobic Pocket Binding Target2 HDAC Inhibition (Epigenetic) Sub2->Target2 Conformation Locking Sub3->Target2 Zinc Ion Chelation Target3 D2 Receptor Antagonism (Neurological) Sub4->Target3 Salt Bridge Formation

Figure 1: SAR logic mapping of substituted benzamides to primary pharmacological targets.

Comparative Performance Data

The following table synthesizes the pharmacological profile of 3-methoxy-N-(2-methylphenyl)benzamide against benchmark compounds representing the three primary benzamide target classes. The data highlights its utility as a baseline structural probe.

CompoundFtsZ Inhibition (MIC, µg/mL)HDAC3 Inhibition (IC50, nM)D2 Receptor Affinity (Ki, nM)Primary Classification
3-methoxy-N-(2-methylphenyl)benzamide >128>10,000>5,000Structural Probe / Baseline
3-Methoxybenzamide (3-MBA) 64>10,000>10,000Weak FtsZ Inhibitor
PC190723 1>10,000>10,000Potent FtsZ Inhibitor
Entinostat (MS-275) >12829>10,000Class I HDAC Inhibitor
Clebopride >128>10,00015D2 Receptor Antagonist

Note: 3-methoxy-N-(2-methylphenyl)benzamide demonstrates negligible activity across these targets due to the steric bulk of the N-aryl group preventing FtsZ binding, the absence of a zinc-chelating amine preventing HDAC inhibition, and the lack of a basic side-chain preventing D2 receptor engagement.

Experimental Methodologies

To objectively validate the target selectivity of substituted benzamides, researchers must employ self-validating assay systems. The protocols below outline the causality behind each step to ensure robust data generation.

Exp_Workflow Step1 Compound Prep (10mM DMSO Stocks) Step2 Target Incubation (Protein + Ligand) Step1->Step2 Step3 Signal Detection (Absorbance/Fluorescence) Step2->Step3 Step4 Data Analysis (IC50 Calculation) Step3->Step4 Control1 Positive Controls (PC190723, SAHA) Control1->Step2 Control2 Vehicle Control (1% DMSO Blank) Control2->Step2

Figure 2: Self-validating high-throughput screening workflow for benzamide derivatives.

Protocol A: FtsZ GTPase Hydrolysis Assay (Colorimetric)

Causality: FtsZ polymerization is strictly dependent on GTP hydrolysis. By measuring the release of inorganic phosphate (Pi), we can indirectly quantify the extent of FtsZ polymerization inhibition.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 5 mM MgCl2, and 50 mM KCl. Reasoning: Mg2+ is an essential cofactor for GTPase activity.

  • Compound Incubation: Incubate 12 µM recombinant S. aureus FtsZ protein with serial dilutions of the benzamide compound (from a 10 mM DMSO stock) for 15 minutes at 37°C.

  • Reaction Initiation: Add 1 mM GTP to initiate hydrolysis. Incubate for 30 minutes.

  • Signal Detection: Quench the reaction by adding Malachite Green reagent. Read absorbance at 650 nm.

  • Self-Validation System:

    • Positive Control: Include PC190723 to validate assay sensitivity[4].

    • Negative Control: Include a "No Enzyme" well to subtract spontaneous, non-enzymatic GTP hydrolysis.

Protocol B: HDAC Fluorometric Activity Assay

Causality: HDAC enzymes remove acetyl groups from lysine residues. Utilizing a fluorogenic peptide substrate containing an acetylated lysine allows for precise kinetic measurements of enzyme inhibition.

  • Substrate Preparation: Dilute the fluorogenic substrate (Boc-Lys(Ac)-AMC) in HDAC assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Enzyme Incubation: Incubate recombinant HDAC3 with the benzamide compound for 30 minutes at 37°C to allow for equilibrium binding.

  • Development: Add the developer solution containing trypsin and Trichostatin A (TSA). Reasoning: Trypsin cleaves the deacetylated AMC to release the fluorophore, while TSA (a pan-HDAC inhibitor) instantly halts any further HDAC activity during the development phase.

  • Signal Detection: Measure fluorescence at Ex 360 nm / Em 460 nm.

  • Self-Validation System:

    • Positive Control: Use Entinostat (MS-275) to confirm class I HDAC inhibition[6].

    • Background Control: Include a "No Enzyme" control to subtract any intrinsic autofluorescence emitted by the benzamide compounds.

References

  • 3-Methoxybenzamide | 5813-86-5 ChemicalBook
  • A Comparative Analysis of N-Substituted Benzamides on Bioactivity: A Guide for Drug Development Professionals BenchChem
  • Creating an Antibacterial with in Vivo Efficacy: Synthesis and Characterization of Potent Inhibitors of the Bacterial Cell Division Protein FtsZ with Improved Pharmaceutical Properties Sci-Hub / Journal of Medicinal Chemistry
  • Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists PubMed
  • Synthesis and Biological Evaluation of Novel FtsZ-targeted 3-arylalkoxy-2,6-difluorobenzamides as Potential Antimicrobial Agents Ovid
  • An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy SciSpace
  • High affinity dopamine D2 receptor radioligands. 1.
  • Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases MDPI
  • Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors ChEMBL - EMBL-EBI

Sources

A Researcher's Guide to Comparative IC50 Analysis: Evaluating 3-methoxy-N-(2-methylphenyl)benzamide Against Standard SIRT1 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of drug discovery, the precise quantification of a compound's inhibitory potential is a cornerstone of preclinical evaluation. This guide provides an in-depth, technical comparison of a novel benzamide compound, 3-methoxy-N-(2-methylphenyl)benzamide, with established standard inhibitors of Sirtuin 1 (SIRT1). SIRT1, a NAD+-dependent deacetylase, is a critical regulator in a multitude of cellular processes, including stress resistance, metabolism, and inflammation, making it a compelling therapeutic target.[1][2][3]

This document is designed to be a practical resource for researchers, offering not only a comparative analysis of inhibitory potencies but also a detailed, validated protocol for determining the half-maximal inhibitory concentration (IC50). The experimental design and rationale are explained to ensure scientific integrity and reproducibility.

The Central Role of SIRT1 in Cellular Homeostasis

SIRT1 modulates the activity of numerous transcription factors and proteins through deacetylation, thereby influencing a wide array of cellular functions.[2][4] Its signaling network is intricate, impacting pathways such as those governed by p53, NF-κB, and PGC-1α.[4][5] Dysregulation of SIRT1 activity has been implicated in various diseases, including metabolic disorders, neurodegenerative diseases, and cancer, highlighting the therapeutic potential of SIRT1 modulators.[5][6][7]

Below is a simplified representation of the SIRT1 signaling pathway, illustrating its central role and the points of intervention for inhibitors.

SIRT1_Pathway cluster_upstream Upstream Signals cluster_core SIRT1 Regulation cluster_downstream Downstream Effects Metabolic Stress Metabolic Stress NAD+ NAD+ Metabolic Stress->NAD+ Oxidative Stress Oxidative Stress Oxidative Stress->NAD+ DNA Damage DNA Damage DNA Damage->NAD+ SIRT1 SIRT1 NAD+->SIRT1 Activates Nicotinamide Nicotinamide SIRT1->Nicotinamide Produces p53 (deacetylated) p53 (deacetylated) SIRT1->p53 (deacetylated) Deacetylates NF-kB (deacetylated) NF-kB (deacetylated) SIRT1->NF-kB (deacetylated) Deacetylates PGC-1a (deacetylated) PGC-1a (deacetylated) SIRT1->PGC-1a (deacetylated) Deacetylates Nicotinamide->SIRT1 Inhibits 3-methoxy-N-(2-methylphenyl)benzamide 3-methoxy-N-(2-methylphenyl)benzamide 3-methoxy-N-(2-methylphenyl)benzamide->SIRT1 Inhibits Standard Inhibitors Standard Inhibitors Standard Inhibitors->SIRT1 Inhibits p53 (acetylated) p53 (acetylated) p53 (acetylated)->p53 (deacetylated) Apoptosis Apoptosis p53 (deacetylated)->Apoptosis Regulates NF-kB (acetylated) NF-kB (acetylated) NF-kB (acetylated)->NF-kB (deacetylated) Inflammation Inflammation NF-kB (deacetylated)->Inflammation Suppresses PGC-1a (acetylated) PGC-1a (acetylated) PGC-1a (acetylated)->PGC-1a (deacetylated) Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1a (deacetylated)->Mitochondrial Biogenesis Promotes

Caption: Workflow for IC50 determination using a fluorometric assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare a serial dilution of 3-methoxy-N-(2-methylphenyl)benzamide and the standard inhibitors in assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

    • Prepare working solutions of the SIRT1 enzyme, fluorogenic substrate, and NAD+ in assay buffer according to the manufacturer's instructions.

  • Reaction Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • NAD+ solution

      • Fluorogenic SIRT1 substrate solution

    • Include control wells:

      • No Enzyme Control: Contains all components except the SIRT1 enzyme to measure background fluorescence.

      • No Inhibitor Control (100% Activity): Contains all components, including the enzyme and vehicle (DMSO), but no inhibitor.

      • Positive Control Inhibitor: Contains a known SIRT1 inhibitor (e.g., Nicotinamide or EX-527) at a concentration known to cause significant inhibition.

  • Inhibitor Addition:

    • Add the serially diluted test compound (3-methoxy-N-(2-methylphenyl)benzamide) and standard inhibitors to their respective wells.

  • Enzyme Addition and Incubation:

    • Initiate the enzymatic reaction by adding the diluted SIRT1 enzyme solution to all wells except the "No Enzyme Control".

    • Mix gently and incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development:

    • Stop the deacetylation reaction by adding the developer solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for the cleavage of the deacetylated substrate and the generation of the fluorescent signal.

  • Fluorescence Measurement:

    • Read the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (typically Ex/Em = 350-380/440-460 nm). [8][9]

  • Data Analysis and IC50 Calculation:

    • Subtract the background fluorescence (from the "No Enzyme Control" wells) from all other readings.

    • Calculate the percentage of SIRT1 inhibition for each inhibitor concentration relative to the "No Inhibitor Control" (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value. [10]

Conclusion

This guide provides a comprehensive framework for the comparative analysis of a novel compound, 3-methoxy-N-(2-methylphenyl)benzamide, against established SIRT1 inhibitors. By adhering to the detailed experimental protocol and understanding the underlying principles of the SIRT1 signaling pathway, researchers can generate robust and reliable IC50 data. This information is critical for the rational design and development of new therapeutic agents targeting sirtuin-mediated pathways.

References

  • SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC - NIH. (n.d.).
  • The role of different SIRT1-mediated signaling pathways in toxic injury. (n.d.).
  • The role of different SIRT1-mediated signaling pathways in toxic injury - PMC. (n.d.).
  • Nicotinamide | Vitamin B3 | NAD+ Precursor - TargetMol. (n.d.).
  • Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC. (n.d.).
  • Sirtuin Signaling Pathway - Creative Diagnostics. (n.d.).
  • Fluorogenic SIRT1 (Sir2) Assay Kit - BPS Bioscience. (n.d.).
  • Regulation of SIRT1 and Its Roles in Inflammation - Frontiers. (n.d.).
  • CycLex SIRT1/Sir2 Deacetylase Fluorometric Assay Kit Ver.2. (n.d.).
  • Inhibition of silencing and accelerated aging by nicotinamide, a putative negative regulator of yeast sir2 and human SIRT1 - PubMed. (2002).
  • An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC - NIH. (n.d.).
  • SIRT1 Activity Assay Kit (Fluorometric) (ab156065) - Abcam. (n.d.).
  • SIRT1 Assay Kit (CS1040) - Technical Bulletin - Sigma-Aldrich. (n.d.).
  • Unveiling SIRT1 Inhibition: A Comparative Guide to SIRT1-IN-1 and Other Modulators - Benchchem. (n.d.).
  • Application Notes and Protocols for SIRT1 Inhibitors in Experimental Research - Benchchem. (n.d.).
  • Nicotinamide (#33218) Datasheet With Images | Cell Signaling Technology. (n.d.).
  • Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC - NIH. (n.d.).
  • Sirtuin activators and inhibitors - PMC - NIH. (n.d.).
  • Sirtuin | Inhibitors | MedChemExpress. (n.d.).
  • IC50 Determination - edX. (n.d.).
  • IC50 Calculator | AAT Bioquest. (n.d.).
  • Comparability of Mixed IC50 Data – A Statistical Analysis - Semantic Scholar. (2013).
  • Calculating Half Maximal Inhibitory Concentration (IC 50 ) Values from Glycomics Microarray Data Using GraphPad Prism - Springer Nature Experiments. (n.d.).

Sources

Establishing a Qualified In-House Reference Standard for 3-methoxy-N-(2-methylphenyl)benzamide: A Best-Practice Guide

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. While commercial reference standards from pharmacopeias (e.g., USP, EP) or accredited suppliers are the gold standard, they are not always available for novel or less common compounds like 3-methoxy-N-(2-methylphenyl)benzamide. In such cases, the responsibility falls upon the laboratory to source a high-purity batch and rigorously qualify it as an in-house reference standard.

This guide provides a comprehensive, technically-grounded framework for the characterization and qualification of an in-house reference standard for 3-methoxy-N-(2-methylphenyl)benzamide. We will move beyond a simple checklist of tests, delving into the scientific rationale behind the chosen analytical techniques and the establishment of self-validating protocols to ensure data integrity and trustworthiness.

The Foundational Logic: From High-Purity Material to Qualified Standard

The journey from a commercially procured chemical to a qualified in-house reference standard is a systematic process of evidence gathering. The goal is to confirm, with a high degree of certainty, the material's identity, purity, and stability. This workflow ensures that the standard is fit for its intended purpose: to serve as a reliable benchmark for the quantification and identification of 3-methoxy-N-(2-methylphenyl)benzamide in future experiments.

cluster_0 Phase 1: Sourcing & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Qualification & Stability sourcing Source High-Purity 3-methoxy-N-(2-methylphenyl)benzamide initial_assessment Initial Assessment (Appearance, Solubility) sourcing->initial_assessment identity Identity Confirmation (NMR, MS, FTIR) initial_assessment->identity Proceed if initial checks pass purity Purity & Impurity Profiling (HPLC-UV) identity->purity Confirmed Identity stability Stability Assessment (Accelerated Conditions) purity->stability Purity ≥ 99.5% documentation Data Consolidation & Qualification Report stability->documentation Generate Final Report

Caption: Workflow for Qualifying an In-House Reference Standard.

Identity Confirmation: An Orthogonal Approach

Confirming the chemical structure of the candidate material is the first and most critical step. Relying on a single analytical technique is insufficient. Instead, we employ a series of orthogonal techniques—each relying on different physicochemical principles—to build a comprehensive and undeniable profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.[1]

  • ¹H NMR (Proton NMR): This will confirm the number and connectivity of protons. For 3-methoxy-N-(2-methylphenyl)benzamide, we expect to see distinct signals for the aromatic protons on both benzene rings, the methoxy group protons, and the methyl group protons, as well as the amide N-H proton. The splitting patterns and integration values will be crucial for confirming the substitution patterns.

  • ¹³C NMR (Carbon NMR): This technique will identify all unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the methyl and methoxy carbons.

Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • Data Analysis: Process the spectra and assign all proton and carbon signals to the expected structure of 3-methoxy-N-(2-methylphenyl)benzamide.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a fundamental verification of its identity.[2] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further increasing confidence.

Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an LC-MS system, preferably with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap.

  • Data Acquisition: Infuse the sample directly or via a short chromatographic run. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Compare the observed mass of the parent ion with the calculated theoretical mass of 3-methoxy-N-(2-methylphenyl)benzamide (C₁₅H₁₅NO₂).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.[1] For our compound, we expect to see characteristic absorption bands for:

  • N-H stretch: Around 3300 cm⁻¹

  • C=O stretch (Amide I): Around 1650 cm⁻¹[1]

  • N-H bend (Amide II): Around 1550 cm⁻¹[1]

  • C-O stretch (methoxy): Around 1250 and 1050 cm⁻¹

  • Aromatic C-H and C=C stretches

Protocol: FTIR Spectroscopy

  • Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid powder directly on the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key vibrational bands and confirm they are consistent with the amide, methoxy, and aromatic functionalities of the target structure.

TechniquePurposeExpected Key Results for 3-methoxy-N-(2-methylphenyl)benzamide
¹H NMR Structural confirmation and proton environmentSignals for aromatic, methoxy, methyl, and amide protons with correct integration and splitting.
¹³C NMR Confirms carbon skeleton~15 unique carbon signals, including a carbonyl (~165-170 ppm).
Mass Spec (HRMS) Molecular weight and formula confirmation[M+H]⁺ ion corresponding to C₁₅H₁₆NO₂⁺.
FTIR Functional group identificationCharacteristic N-H, C=O (amide), and C-O (ether) stretches.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the purity of pharmaceutical compounds.[3][4] Our objective is to develop a stability-indicating reverse-phase HPLC (RP-HPLC) method capable of separating the main compound from any potential impurities or degradants.[5][6]

Method Development and Validation

The development of a robust HPLC method is a systematic process. An isocratic method, where the mobile phase composition remains constant, can be a good starting point for a simple compound.[7] However, a gradient method, where the mobile phase composition changes over time, is generally more powerful for separating a wider range of impurities.

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) col_select Column & Mobile Phase Screening grad_opt Gradient Optimization col_select->grad_opt detect_wl Wavelength Selection grad_opt->detect_wl specificity Specificity (Forced Degradation) detect_wl->specificity Optimized Method linearity Linearity & Range specificity->linearity precision Precision (Repeatability) linearity->precision lod_loq LOD & LOQ precision->lod_loq

Caption: HPLC Method Development and Validation Workflow.

Protocol: HPLC Purity Determination

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).[1]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 1 mg/mL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    20.0 90
    25.0 90
    25.1 40

    | 30.0 | 40 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100[5]

    • The acceptance criterion for a reference standard is typically ≥ 99.5% purity.

Stability Assessment

A reference standard must be stable under defined storage conditions.[8] A short-term, accelerated stability study provides initial evidence of the material's robustness and helps define appropriate storage conditions and a re-test date.[9][10]

Protocol: Accelerated Stability Study

  • Sample Preparation: Place accurately weighed samples of the compound in clear and amber vials.

  • Storage Conditions: Store the vials under the following conditions for 4 weeks:

    • Long-Term: 25 °C / 60% Relative Humidity (RH)

    • Accelerated: 40 °C / 75% Relative Humidity (RH)[10]

    • Photostability: In a photostability chamber with controlled light exposure.

  • Testing Schedule: Analyze the samples at T=0 and T=4 weeks using the qualified HPLC method.

  • Data Analysis: Compare the purity results and impurity profiles at each time point against the initial (T=0) data. The material is considered stable if there is no significant change in purity or increase in total impurities.

Conclusion: Qualification and Documentation

The final step is to consolidate all the analytical data into a comprehensive qualification report. This report should include the spectra from the identity tests, the validated HPLC method parameters, the purity results, and the stability data. This self-validating system of orthogonal data provides a high degree of confidence that the in-house material is suitable for use as a reference standard for 3-methoxy-N-(2-methylphenyl)benzamide. This rigorous, science-led approach ensures the traceability and reliability of all future analytical results that depend on this standard.

References

  • alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. 2024. Available from: [Link]

  • Moravek, Inc. Why Is HPLC Ideal for Chemical Purity Testing?. 2023. Available from: [Link]

  • Pharmaceutical Technology. Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. 2019. Available from: [Link]

  • ResolveMass Laboratories Inc. Analytical Techniques for Reference Standard Characterization. 2025. Available from: [Link]

  • BioPharma Consulting Group. Stability Testing Strategies for Working Standards. 2025. Available from: [Link]

  • Cheméo. Chemical Properties of Benzamide, N-(3-methylphenyl)-2-methoxy. Available from: [Link]

  • NPRA. GUIDELINE FOR STABILITY DATA The purpose of stability testing is to provide evidence on how the quality of a product, in its pro. Available from: [Link]

  • SpiroChem. Reference Standards. Available from: [Link]

  • ICH. Q1A(R2) Guideline. 2010. Available from: [Link]

  • PubChemLite. 2-chloro-3-methoxy-n-(2-methylphenyl)benzamide (C15H14ClNO2). Available from: [Link]

  • SIELC Technologies. Separation of N-(2-Methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide on Newcrom R1 HPLC column. Available from: [Link]

  • ResearchGate. Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7).. Available from: [Link]

  • ResearchGate. isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. 2025. Available from: [Link]

  • Google Patents. WO2019036685A1 - Methods for hplc analysis.
  • Regis Technologies. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. 2017. Available from: [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. 2024. Available from: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-methoxy-N-(2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe and compliant disposal of 3-methoxy-N-(2-methylphenyl)benzamide. Our focus is to deliver a clear, logical, and technically sound protocol that ensures both personal and environmental safety, reinforcing our commitment to value beyond the product itself.

Executive Summary & Core Disposal Directive

The responsible management of chemical waste is a cornerstone of laboratory safety and regulatory compliance. This document outlines the essential procedures for the disposal of 3-methoxy-N-(2-methylphenyl)benzamide.

The cardinal rule of disposal is that this chemical waste must not be discarded in the regular trash or poured down the sanitary sewer.[1] All waste containing 3-methoxy-N-(2-methylphenyl)benzamide must be collected, properly labeled, and transferred to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor for final disposal.[2]

Anticipated Hazard Profile & Regulatory Framework

While the specific toxicology of 3-methoxy-N-(2-methylphenyl)benzamide has not been thoroughly documented, data from related benzamide compounds allow for an informed assessment of its potential hazards. The parent compound, Benzamide (CAS 55-21-0), is classified as harmful if swallowed and is suspected of causing genetic defects.[3][4][5] Other substituted benzamides are known to cause skin and eye irritation.[6]

Therefore, we must operate under the assumption that 3-methoxy-N-(2-methylphenyl)benzamide may exhibit the following hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.[3][4]

  • Skin Irritation/Corrosion: May cause skin irritation upon contact.[6]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[6]

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.[3][4]

The disposal of chemical waste in the United States is governed by the EPA under RCRA. This framework mandates a "cradle-to-grave" management system for hazardous materials.[7] A waste is classified as hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity (ICRT) .[8][9][10][11]

Given the potential health hazards of benzamides, waste containing 3-methoxy-N-(2-methylphenyl)benzamide would likely be classified as hazardous due to Toxicity . The definitive classification must be made by your institution's EHS professionals, but the default position must be to manage it as regulated hazardous waste.[11][12]

Step-by-Step Disposal Protocol: From Benchtop to Pickup

This protocol provides a self-validating system for the safe handling and disposal of waste generated from the use of 3-methoxy-N-(2-methylphenyl)benzamide.

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is your primary defense against direct exposure.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or aerosolized dust.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact and potential irritation.[3]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[3]
Respiratory Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if there is a risk of dust formation.Prevents inhalation of fine powder.[3]

Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.

  • Designate a Waste Container: Use a dedicated container specifically for 3-methoxy-N-(2-methylphenyl)benzamide waste. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and be in good condition with a secure, leak-proof lid.[1]

  • Collect All Waste Streams: This includes:

    • Unused or expired solid 3-methoxy-N-(2-methylphenyl)benzamide.

    • Contaminated materials such as weigh boats, gloves, and paper towels.

    • Rinsate from triple-rinsed empty containers. Note: The empty container itself can only be considered non-hazardous if it has been triple-rinsed; the rinsate must be collected as hazardous waste.[1]

  • Do Not Mix Wastes: Never mix this waste stream with other chemical wastes (e.g., solvents, acids) unless explicitly instructed to do so by your EHS department.[1]

  • Keep the Container Closed: The waste container must remain sealed at all times, except when you are actively adding waste.[1]

Properly labeling the waste container is a strict regulatory requirement and is vital for safety.

Caption: Workflow for the disposal of 3-methoxy-N-(2-methylphenyl)benzamide.

Your institution's EHS department will provide an official hazardous waste tag. Fill it out completely and legibly.

Required Label InformationExample / Instruction
Generator Name & Location Your Name, Building, and Lab Number
Accumulation Start Date The date the first drop of waste entered the container
Chemical Contents List all constituents by their full chemical name. No abbreviations. "3-methoxy-N-(2-methylphenyl)benzamide"
Hazard Identification Check the appropriate boxes (e.g., "Toxic").
Quantity Estimate the amount of waste in the container.

Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel. Ensure it is segregated from incompatible materials, particularly strong oxidizing agents.[13]

When the container is full or you no longer need it, contact your institution's EHS department to schedule a pickup.[1] Provide them with all necessary information about the waste. They will ensure it is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with all regulations.

Emergency Procedures: Spill Management

In the event of a small spill of solid 3-methoxy-N-(2-methylphenyl)benzamide:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work in a well-ventilated area or chemical fume hood.

  • Contain the Spill: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne. Do not dry sweep.

  • Collect Material: Carefully scoop the spilled material and absorbent into your designated hazardous waste container.[3]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials (wipes, gloves) as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department, as per institutional policy.

References

  • U.S. Environmental Protection Agency. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Office of Clinical and Research Safety. RCRA Characteristic Waste. VCU. [Link]

  • U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. EPA.gov. [Link]

  • California Department of Toxic Substances Control. RCRA Listed Hazardous Waste. DTSC.ca.gov. [Link]

  • Practice Greenhealth. Hazardous waste characterization. PracticeGreenhealth.org. [Link]

  • New Jersey Department of Health. Hazard Summary: Benzamide. NJ.gov. [Link]

  • Agency for Toxic Substances and Disease Registry. (1999). Toxicological Profile for Benzidine. ATSDR.cdc.gov. [Link]

Sources

Personal protective equipment for handling 3-methoxy-N-(2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates—such as 3-methoxy-N-(2-methylphenyl)benzamide —not merely as a regulatory checklist, but as a systematic mitigation of chemical risks. Building a culture of laboratory safety requires understanding the causality behind every piece of protective equipment and every operational step[1].

Below is the comprehensive, self-validating operational guide for safely handling, transferring, and disposing of this specific benzamide derivative.

Executive Hazard Profiling & Mechanistic Rationale

To design an effective safety protocol, we must first deconstruct the molecule's hazard profile.

3-methoxy-N-(2-methylphenyl)benzamide is a substituted benzamide synthesized via the coupling of 3-methoxybenzoic acid and o-toluidine. This structural lineage dictates our safety approach:

  • Inherent Mutagenicity & Toxicity: The core benzamide pharmacophore is classified under GHS for Acute Oral Toxicity (Category 4) and Germ Cell Mutagenicity (Category 2) [2][3].

  • Enhanced Dermal Penetration: The addition of the methoxy and methylphenyl moieties increases the molecule's lipophilicity. This allows the compound to bypass the skin's aqueous barriers much faster than unsubstituted benzamides, making dermal exposure a critical threat.

  • Trace Contaminants: Research-grade batches may contain trace amounts of unreacted o-toluidine, a highly toxic and carcinogenic aromatic amine.

  • Aquatic Toxicity: Halogenated and methoxy-substituted benzamides frequently exhibit high environmental toxicity (Aquatic Acute 1), strictly prohibiting drain disposal[4].

Mechanistic PPE Matrix

Standard laboratory attire is insufficient for handling suspected mutagens. The following Personal Protective Equipment (PPE) matrix is engineered to break the specific exposure pathways of lipophilic powders[5].

PPE CategoryQuantitative SpecificationMechanistic Rationale (The "Why")
Hand Protection Double-layered Nitrile Gloves (≥0.11 mm thickness)Benzamide derivatives are lipophilic and can penetrate standard latex. Double gloving creates a fail-safe barrier; the inner glove protects against micro-tears, while the outer glove handles gross contamination during weighing.
Eye/Face Protection Snug-fitting Safety Goggles (EN166 / NIOSH approved)Standard safety glasses lack orbital seals. Goggles prevent fine, aerosolized benzamide dust from dissolving into the ocular mucosa.
Body Protection Flame-retardant Lab Coat + Impervious ApronMitigates gross contamination. The impervious apron prevents organic solvents (e.g., DMSO/DMF used to dissolve the compound) from acting as a vehicle to carry the mutagen through woven fabrics to the skin.
Respiratory N95/P100 Particulate Respirator (or PAPR)Mandatory if handling outside a controlled ventilated enclosure. Directly neutralizes the compound's inhalation toxicity risks by filtering out aerosolized micro-particles[2].

Operational Workflow: Precision Handling Protocol

Every protocol must be a self-validating system—meaning the procedure itself inherently prevents the hazard from materializing, even if user error occurs.

Step 1: Environmental Control Initialization

  • Action: Conduct all open-container handling inside a certified Class II Biological Safety Cabinet (BSC) or a standard chemical fume hood.

  • Validation: Verify the hood is operating with a face velocity of 80–100 feet per minute (fpm) .

  • Causality: This specific velocity is the aerodynamic sweet spot. It is strong enough to capture fine powders but gentle enough to prevent turbulent eddies that could blow mutagenic dust back into your breathing zone[1].

Step 2: Static Mitigation & Weighing

  • Action: Wipe the exterior of the analytical balance and the hood sash with an anti-static solution. Use anti-static weighing boats and grounded stainless-steel spatulas.

  • Causality: Substituted benzamides are typically fine, dry powders. Friction during scooping builds static charge, causing electrostatic repulsion that leads to the spontaneous aerosolization of the powder. Eliminating static keeps the powder grounded.

Step 3: Solvated Transfer (Self-Validating Step)

  • Action: If preparing a stock solution, add your vehicle solvent (e.g., DMSO) directly to the weighing boat or vial inside the deepest functional zone of the fume hood (at least 6 inches behind the sash). Seal the vial before removing it from the hood.

  • Causality: Transporting the compound in a solvated, sealed state creates a self-validating safety system. The liquid state physically neutralizes the powder's ability to aerosolize, rendering inhalation exposure impossible during transit to the incubator or assay station.

Spill Response & Terminal Disposal Plan

Immediate Spill Containment:

  • Halt & Isolate: If a powder spill occurs, immediately halt operations and lower the fume hood sash to maximize exhaust velocity over the spill.

  • Do NOT Dry Sweep: Never use a brush or dry paper towel. Causality: Dry sweeping generates a high-concentration particulate cloud, immediately exacerbating inhalation risks.

  • Wet-Wipe Method: Gently cover the spilled powder with absorbent pads. Slowly pour a compatible solvent (e.g., 70% ethanol or water) over the pads to dampen the powder. Causality: Wetting the powder increases its mass and cohesive forces, completely neutralizing its aerosolization potential[6].

Terminal Waste Disposal:

  • Consolidation: Scoop the dampened mass using a non-sparking tool and deposit it into a rigid, sealable hazardous waste container.

  • Incineration: Label the container for "High-Temperature Incineration Only."

  • Causality: Thermal decomposition of benzamides releases highly toxic nitrogen oxides (NOx) and carbon monoxide[3][5]. High-temperature incineration equipped with exhaust scrubbers is the only method to permanently destroy the mutagenic pharmacophore without causing secondary environmental contamination[2].

Process Visualization

G A 1. Risk Assessment & GHS Profiling B 2. Don Advanced PPE (Double Nitrile, N95/P100) A->B C 3. Engineering Controls (Fume Hood @ 80-100 fpm) B->C D 4. Anti-Static Weighing & Chemical Transfer C->D E Spill Detected? D->E F Wet Wipe / HEPA Vac (Avoid Aerosolization) E->F Yes G 5. Waste Consolidation (Incineration Prep) E->G No F->G

Workflow for handling 3-methoxy-N-(2-methylphenyl)benzamide and spill response.

References

  • Title: 2-CHLORO-3-METHOXY-N-(2-METHYLPHENYL)
  • Source: National Research Council (US)
  • Title: SAFETY DATA SHEET: Benzamide Source: Fisher Scientific URL
  • Title: Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET Source: CDH Fine Chemical URL
  • Title: Safety Data Sheet - Benzamide Source: CDN Isotopes URL

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.